REACTION_CXSMILES
|
C([O:9][CH:10]([C:22]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=1)[C:11]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1)=[O:12])(=O)C1C=CC=CC=1.Br>CS(C)=O>[N+:19]([C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:10]([C:22]2[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=2)=[O:9])=[O:12])=[CH:14][CH:15]=1)([O-:21])=[O:20]
|
Name
|
2-benzoyloxy-1,2-bis(4-nitrophenyl)ethanone
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
stirred until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
stirred at 60° C
|
Type
|
CUSTOM
|
Details
|
During this process, light yellow crystals were separated from the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool down on its own
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by suction filtration, 10.1 g (91% yield), mp 211-212° C
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |